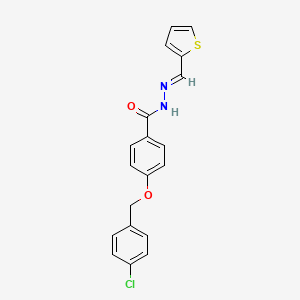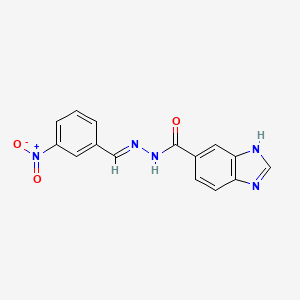![molecular formula C13H16O5 B11998716 2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)
2-[3-(Benzyloxy)propyl]malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Benzyloxy)propyl]malonic acid: is a chemical compound with the following properties:
Chemical Formula: CHO
Molecular Weight: 198.22 g/mol
Appearance: White crystalline solid
Melting Point: 135.6°C (with some sublimation)
Solubility: Soluble in water, ethanol, and ether; forms malonic acid anhydride upon dehydration and decarboxylates to acetic acid
Métodos De Preparación
Synthetic Routes: The synthetic routes for 2-[3-(Benzyloxy)propyl]malonic acid involve the following steps:
Alkylation: Propyl malonic acid undergoes alkylation with benzyl chloride or benzyl bromide.
Hydrolysis: The resulting benzyl-substituted malonic acid ester is hydrolyzed to yield the target compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis is feasible using the above steps.
Análisis De Reacciones Químicas
Reactions:
Hydrolysis: The compound can be hydrolyzed to form malonic acid and benzyl alcohol.
Decarboxylation: Upon heating, it decarboxylates to produce benzoic acid and acetic acid.
Alkylation: Benzyl chloride or benzyl bromide, base (e.g., sodium hydroxide or potassium hydroxide).
Hydrolysis: Acidic or basic hydrolysis conditions (e.g., concentrated hydrochloric acid or sodium hydroxide).
- Hydrolysis: Malonic acid and benzyl alcohol
- Decarboxylation: Benzoic acid and acetic acid
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Notable applications yet to be fully explored.
Industry: Limited industrial applications due to its specialized nature.
Mecanismo De Acción
The exact mechanism of action remains elusive. Further research is needed to elucidate molecular targets and pathways.
Comparación Con Compuestos Similares
While 2-[3-(Benzyloxy)propyl]malonic acid is unique in its benzyl-substituted structure, similar compounds include malonic acid derivatives and benzyl-substituted carboxylic acids.
Remember that this compound is part of a collection of unique chemicals, and analytical data may not be readily available. Buyer discretion is advised
Propiedades
Fórmula molecular |
C13H16O5 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxypropyl)propanedioic acid |
InChI |
InChI=1S/C13H16O5/c14-12(15)11(13(16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17) |
Clave InChI |
QXYSJXAWSKJNAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998636.png)

![(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone](/img/structure/B11998652.png)

![2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11998660.png)





![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)


